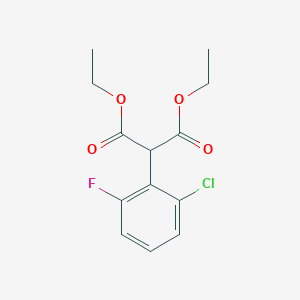

Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Overview

Description

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is an organic compound with the molecular formula C13H14ClFO4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-chloro-6-fluorophenyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-chloro-6-fluorophenyl)malonate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-chloro-6-fluorophenyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-(2-methoxy-6-fluorophenyl)malonate.

Hydrolysis: Diethyl 2-(2-chloro-6-fluorophenyl)malonic acid.

Reduction: Diethyl 2-(2-chloro-6-fluorophenyl)malonyl alcohol.

Scientific Research Applications

Diethyl 2-(2-chloro-6-fluorophenyl)malonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-chloro-6-fluorophenyl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context of its use. The pathways involved often include those related to metabolic processes and signal transduction.

Comparison with Similar Compounds

Similar Compounds

- Diethyl 2-(2-chlorophenyl)malonate

- Diethyl 2-(2-fluorophenyl)malonate

- Diethyl 2-(2-bromophenyl)malonate

Uniqueness

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Biological Activity

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound possesses a unique molecular structure characterized by the presence of a diethyl malonate backbone and a chloro-6-fluorophenyl substituent. Its molecular formula is . The synthesis of this compound typically involves the reaction of diethyl malonate with 2-chloro-6-fluorobenzaldehyde through a series of condensation reactions, often using catalysts to enhance yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. This compound has been shown to exhibit:

- Antitumor Activity : It inhibits cell proliferation in several cancer cell lines, potentially through the modulation of cell cycle pathways.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Neuroprotective Properties : Preliminary studies suggest that it may stabilize microtubules, which is crucial in preventing neurodegenerative processes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of this compound. For instance:

Case Studies and Research Findings

-

Antitumor Activity :

A study evaluated the efficacy of this compound against human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. This suggests potential for development as an anticancer agent. -

Anti-inflammatory Studies :

In vitro assays demonstrated that this compound significantly inhibited COX-1 and COX-2 enzymes, with IC50 values comparable to established NSAIDs. This positions it as a candidate for further development in treating inflammatory diseases. -

Neuroprotective Effects :

Research involving animal models of tauopathies showed that treatment with this compound resulted in reduced axonal dystrophy and improved microtubule stability. These findings highlight its potential application in neurodegenerative disease therapies.

Properties

IUPAC Name |

diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTSAIIWPRPCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382191 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190521-88-1 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.